![molecular formula C20H28N6O2 B2955493 N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-49-2](/img/structure/B2955493.png)

N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

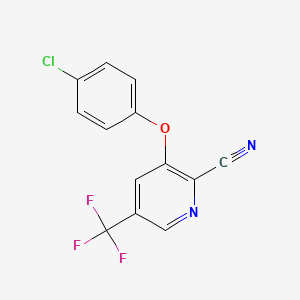

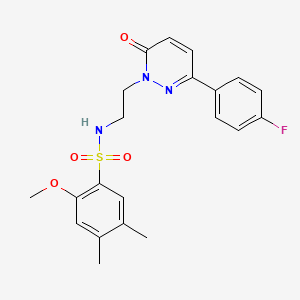

The compound is a complex organic molecule with several functional groups. It contains a diethylamino propyl group, a p-tolyl group (which is a toluene derivative), and an imidazo[2,1-c][1,2,4]triazine ring which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic ring and the attachment of the diethylamino propyl and p-tolyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the heterocyclic ring and multiple functional groups. The diethylamino propyl group would likely impart some basicity to the compound, while the p-tolyl group is a type of aryl group which is commonly found in the structure of diverse chemical compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino group could make it somewhat basic, and the presence of the heterocyclic ring could influence its stability and reactivity .科学的研究の応用

Reactivity with Nucleophiles

Research by Sadchikova and Mokrushin (2014) explored the reactivity of related imidazo[1,5-c][1,2,4]triazines with nucleophiles, demonstrating the possibility of selective formation of monoamides. This study underlines the chemical versatility of such compounds, enabling the synthesis of novel heterocycles like benzoxazepines, benzodiazepines, and hydrazinoimidazoles, which could have further applications in drug design and development (Sadchikova & Mokrushin, 2014).

Synthesis and Reactions

Baig and Stevens (1981) focused on the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines, elaborating on the formation of imidazolyl-hydrazones which undergo cyclization to yield triazine derivatives. This foundational research outlines the potential for creating compounds with varied biological activities, contributing to the drug discovery process (Baig & Stevens, 1981).

Dendrimeric Complexes

Uysal and Koç (2010) synthesized dendrimeric complexes based on triazine-centered ligands, which were characterized for their magnetic behaviors. The study offers insights into the applications of triazine derivatives in creating materials with specific magnetic properties, which could be useful in various technological and biomedical fields (Uysal & Koç, 2010).

Antitumor Properties

Stevens et al. (1984) explored the antitumor properties of certain imidazotetrazines, indicating the role of these compounds in cancer treatment. The study highlights the potential therapeutic applications of triazine derivatives, particularly as broad-spectrum antitumor agents (Stevens et al., 1984).

作用機序

将来の方向性

特性

IUPAC Name |

N-[3-(diethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-4-24(5-2)12-6-11-21-18(27)17-19(28)26-14-13-25(20(26)23-22-17)16-9-7-15(3)8-10-16/h7-10H,4-6,11-14H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANKLDLMODYFAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)

![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)

![1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2955418.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)

![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)

![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)

![4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2955430.png)